1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
1,4-DIETHYL-6-[(4-FLUOROPHENYL)SULFANYL]-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIETHYL-6-[(4-FLUOROPHENYL)SULFANYL]-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with diketones, followed by nitration and sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-DIETHYL-6-[(4-FLUOROPHENYL)SULFANYL]-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,4-DIETHYL-6-[(4-FLUOROPHENYL)SULFANYL]-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-DIETHYL-6-[(4-FLUOROPHENYL)SULFANYL]-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group and fluorophenyl group play crucial roles in its activity, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-DIETHYL-6-[(4-CHLOROPHENYL)SULFANYL]-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
- 1,4-DIETHYL-6-[(4-BROMOPHENYL)SULFANYL]-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
Uniqueness
1,4-DIETHYL-6-[(4-FLUOROPHENYL)SULFANYL]-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C18H16FN3O4S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1,4-diethyl-6-(4-fluorophenyl)sulfanyl-7-nitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C18H16FN3O4S/c1-3-20-13-9-15(22(25)26)16(27-12-7-5-11(19)6-8-12)10-14(13)21(4-2)18(24)17(20)23/h5-10H,3-4H2,1-2H3 |
InChI Key |
KXIWUYUMNYAGRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=C(C=C2N(C(=O)C1=O)CC)SC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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